3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide

Descripción general

Descripción

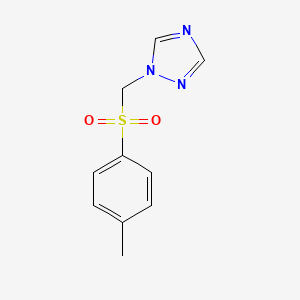

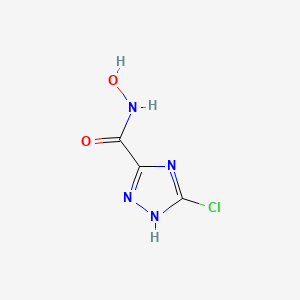

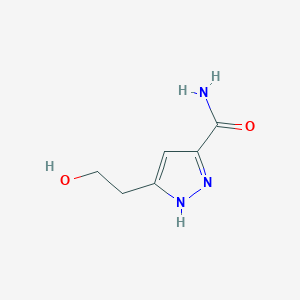

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazoles and their derivatives has been developed gradually with the establishment of several facile and convenient synthetic techniques . They are synthesized using various metal catalysts, organocatalysts, and also through metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis

The molecular structure of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

The molecular weight of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is 103.510 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Nucleosides: Nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides, including variants of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, were prepared using an acid-catalyzed fusion procedure, indicating their potential in nucleoside chemistry (Naik, Witkowski, & Robins, 1974).

- Ester Cleavage Properties: Synthetic hydroxybenzotriazoles, related to 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, demonstrated significant ester cleavage properties in cationic surfactant micelles. This could suggest applications in catalytic processes and material science (Bhattacharya & Praveen Kumar, 2005).

Biological Activity

- Anticancer Potential: Novel anticancer nucleosides based on 1,2,4-triazole nucleosides and derivatives of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide have been synthesized, showing promise in cancer research (Lei et al., 2014).

- Antiviral Activity: Compounds related to 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, specifically triazole carboxamide nucleosides, have demonstrated significant antiviral activity against herpes and measles viruses (Revankar, Solan, Robins, & Witkowski, 1981).

- Antimicrobial Properties: Novel 1H-1,2,3-triazole-4-carboxamides, structurally related to 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, were found to have antimicrobial activities against various bacterial and fungal strains, suggesting potential use in the development of new antimicrobial agents (Pokhodylo et al., 2021).

Safety And Hazards

While specific safety and hazard information for 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide was not found, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Direcciones Futuras

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Propiedades

IUPAC Name |

5-chloro-N-hydroxy-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O2/c4-3-5-1(6-7-3)2(9)8-10/h10H,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHUDBAMAQACLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)

![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)

![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)

![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)